molecular formula C14H15IN2O3 B2375135 1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione CAS No. 306732-13-8

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cat. No. B2375135
CAS RN: 306732-13-8
M. Wt: 386.189
InChI Key: YDQVSSVVJKWWBT-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, also known as IPMPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivative Applications

  • The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives involves a reaction between amines and a thiol with PMDTA as a base and a copper salt. These derivatives, particularly those with a terminal acetylene moiety, can be converted to 1,4-triazolyl derivatives and further functionalized through various reactions like oxidation, alkylation, and allylation, generally yielding moderate-to-good results (Ali et al., 2015).

Anticonvulsant Properties

  • A library of 28 new 1,3-substituted pyrrolidine-2,5-dione compounds was synthesized to evaluate their potential as anticonvulsant agents. The study found N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione to be particularly effective, displaying more beneficial protection than some antiepileptic drugs. Its mechanism of action is suggested to be related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).

Structural and Spectroscopic Studies

  • Spectroscopic and crystallographic studies of 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione were conducted, providing insights into its molecular structure. The compound crystallizes in the triclinic system, and its structure is stabilized by weak intermolecular C–H···O interactions (Rajeswari et al., 2010).

Anticancer Activity

  • A study on the condensation of iminodiacetic acid with various amines, including 2-morpholinoethanamine, led to the synthesis of piperazine-2,6-dione derivatives. These compounds, when evaluated for anticancer activity, showed significant potential in inhibiting various cancer cell lines (Kumar et al., 2013).

Novel Compounds and Synthesis Methods

  • Various novel compounds involving pyrrolidine-2,5-dione have been synthesized, showcasing the versatility of this chemical in creating diverse molecular structures with potential biological activities. For instance, synthesis methods have led to the creation of novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition, highlighting the compound's utility in constructing complex molecular architectures (Boudriga et al., 2019).

properties

IUPAC Name

1-(4-iodophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQVSSVVJKWWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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